molecular formula C4H4BrNO3S B2638829 4-Bromofuran-3-sulfonamide CAS No. 2378506-59-1

4-Bromofuran-3-sulfonamide

Cat. No.: B2638829
CAS No.: 2378506-59-1
M. Wt: 226.04
InChI Key: XOUIZCXDYRLHRL-UHFFFAOYSA-N
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Description

4-Bromofuran-3-sulfonamide is an organosulfur compound featuring a bromine atom attached to a furan ring, which is further substituted with a sulfonamide group

Mechanism of Action

Target of Action

The primary target of 4-Bromofuran-3-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

This compound interacts with its target by acting as a competitive inhibitor . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase . By binding to the active site of the enzyme, this compound prevents PABA from accessing the site, thereby inhibiting the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis by this compound affects the biochemical pathway of DNA synthesis in bacteria . Folic acid is a precursor of tetrahydrofolate, a coenzyme that is necessary for the synthesis of nucleotides, the building blocks of DNA . Therefore, by inhibiting folic acid synthesis, this compound indirectly disrupts DNA synthesis, leading to the inhibition of bacterial growth .

Pharmacokinetics

The pharmacokinetics of this compound, like other sulfonamides, involves absorption, distribution, metabolism, and excretion (ADME) . Sulfonamides are generally well absorbed orally . They are distributed throughout the body and are metabolized mainly by the liver . The metabolites and unchanged drug are excreted by the kidneys .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth . By disrupting the synthesis of folic acid and, consequently, DNA synthesis, this compound prevents bacteria from replicating . This bacteriostatic effect helps the immune system to eliminate the bacteria from the body .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which can influence its absorption and distribution . Furthermore, the presence of other substances, such as food or other drugs, can affect the absorption of this compound . The drug’s stability can also be affected by temperature and light .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromofuran-3-sulfonamide typically involves the bromination of furan followed by sulfonamide formation. One common method includes the reaction of 3-bromofuran with sulfonamide precursors under controlled conditions. For instance, the bromination of furan can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromofuran is then reacted with sulfonamide derivatives to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfonamide formation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromofuran-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromofuran-3-sulfonamide has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Bromofuran-3-sulfonamide is unique due to the combination of the bromine atom and the sulfonamide group on the furan ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-bromofuran-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO3S/c5-3-1-9-2-4(3)10(6,7)8/h1-2H,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUIZCXDYRLHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CO1)Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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